molecular formula C32H42S4 B6324094 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene CAS No. 882659-01-0

5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene

Cat. No.: B6324094
CAS No.: 882659-01-0
M. Wt: 554.9 g/mol
InChI Key: XUXLXUSOBDWJBD-UHFFFAOYSA-N
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Description

5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene is a useful research compound. Its molecular formula is C32H42S4 and its molecular weight is 554.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 554.21693603 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is primarily used in the field of organic electronics, specifically in the fabrication of organic field-effect transistors (OFETs) . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the conduction of charge.

Mode of Action

The compound interacts with its targets by facilitating charge transport. It has a high hole mobility, which is a measure of how quickly an electron can move through a material when an electric field is applied . This makes it an effective p-type organic semiconductor.

Result of Action

The result of the action of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the effective conduction of charge within an OFET. This leads to the successful operation of the transistor, enabling the control of electrical power within an electronic device .

Action Environment

The action, efficacy, and stability of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene are influenced by environmental factors such as temperature, humidity, and the presence of oxygen. For instance, its melting point is between 174.0 to 178.0 °C , indicating that it can operate effectively at high temperatures.

Properties

IUPAC Name

2-octyl-5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42S4/c1-3-5-7-9-11-13-15-25-17-19-27(33-25)29-21-23-31(35-29)32-24-22-30(36-32)28-20-18-26(34-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXLXUSOBDWJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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